
SIMEPREVIR
Overview
Description
Simeprevir is a direct-acting antiviral (DAA) inhibitor of the hepatitis C virus (HCV) NS3/4A protease, approved for use in combination with peginterferon-α (Peg-IFNα) and ribavirin (RBV) for chronic HCV genotype 1 (GT1) infection . It is administered once daily (100–150 mg) and demonstrated superior sustained virologic response rates at 12 weeks post-treatment (SVR12) compared to placebo in phase III trials, particularly in treatment-naïve and prior-relapse patients . This compound’s pharmacokinetic profile shows dose-dependent efficacy and a safety profile characterized by transient bilirubin elevation due to inhibition of organic anion-transporting polypeptide (OATP)1B1 transporters .
Preparation Methods
Lead Optimization Route in Medicinal Chemistry
The initial synthesis of simeprevir, developed during lead optimization, prioritized rapid access to the target molecule for biological evaluation. This route (Scheme 1) began with a Diels-Alder reaction between cyclopentadiene and maleic anhydride to yield cyclopentanone-3,4-dicarboxylic acid . Asymmetric hydrolysis using pig liver esterase (PLE) introduced chirality, though this method posed scalability challenges due to enzyme cost and bioreactor requirements . Subsequent peptide couplings employed HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) to install the n-methyl hexene and cyclopropyl sulfonamide moieties .
A critical limitation arose during the ring-closing metathesis (RCM) step, where traditional Grubbs-Hoveyda second-generation catalysts facilitated macrocycle formation but required stringent Schlenk techniques to maintain anhydrous conditions . The lead route also relied on Mitsunobu reactions for aryl group installation, which, while effective, generated stoichiometric triphenylphosphine oxide waste . Despite these drawbacks, this route provided sufficient material for early-stage testing, achieving an overall yield of 8–12% .
Process Development Route for Scalable Synthesis
Transitioning to large-scale production necessitated substantial modifications to enhance safety, yield, and cost-efficiency (Scheme 2). Janssen Pharmaceuticals replaced the Diels-Alder step with a commercially available cyclopentanone-3,4-dicarboxylic acid feedstock, eliminating three synthetic steps . Raney nickel hydrogenation in aqueous triethylamine enabled one-pot lactonization and kinetic resolution using cinchonidine, achieving enantiomeric excess (ee) >99% and a shelf-stable intermediate .
Peptide Coupling and Methanolysis Optimization
The medicinal chemistry’s HATU/DIPEA system was replaced with 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) and N-methylmorpholine (NMM), reducing pyrophoric risk and simplifying purification . Methanolysis of the bicyclic lactone under basic conditions afforded the free carboxylic acid without epimerization, a common issue in earlier routes .
Mitsunobu Reaction and Pot Economy
Aryl group installation via Mitsunobu reaction utilized diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in toluene, with in situ crystallization minimizing purification steps . Process engineers consolidated hydrolysis and peptide coupling into a single reactor, reducing solvent use by 40% and improving throughput .
Macrocyclization via Ring-Closing Metathesis (RCM)
The pivotal RCM step underwent extensive optimization to suppress oligomerization and enhance macrocycle yield.
Catalyst Selection and Boc Protection
First-generation Grubbs catalysts (M1) favored productive metathesis over side reactions, but required simulated high dilution (SHD) conditions . Introducing N-Boc protection on the diene precursor altered catalyst insertion kinetics, shifting the equilibrium toward cyclization (Table 1) .
Table 1: RCM Efficiency Under Varied Conditions
Catalyst | Boc Protection | Conversion (%) | Macrocycle Yield (%) |
---|---|---|---|
M1 (1st gen) | No | 78 | 45 |
M1 (1st gen) | Yes | 95 | 82 |
GH (2nd gen) | No | 85 | 60 |
GH (2nd gen) | Yes | 98 | 88 |
NMR studies revealed Boc groups directed catalyst binding to the less sterically hindered olefin, reducing activation energy by 12 kcal/mol .
Ziegler Infinite Dilution Technique
Implementing continuous substrate feeding under SHD conditions maintained monomer concentrations below 0.05 M, suppressing dimerization . This approach, combined with M1 catalysts, achieved macrocycle yields of 92% at 50-kg scale .
Analytical Methods for Synthesis Validation and Quality Control
Robust analytical protocols ensured intermediate and final product integrity throughout synthesis.
High-Performance Thin-Layer Chromatography (HPTLC)
A validated HPTLC method employed silica gel 60 F254 plates with ethyl acetate-hexane-methanol (5:4:1 v/v/v) mobile phase, detecting this compound at Rf = 0.67 ± 0.02 . Linear regression over 80–1000 ng/spot (r² = 0.999) supported quantitation, with LOD and LOQ of 19 ng/spot and 57 ng/spot, respectively .
Stress Testing and Degradation Profiling
Forced degradation studies under hydrolytic (0.1 N HCl/NaOH), oxidative (3% H2O2), and photolytic (UV 254 nm) conditions confirmed method specificity . this compound showed pronounced degradation in alkaline media (23% at 24 h), necessitating tight pH control during synthesis .
Comparative Analysis of Synthesis Routes and Industrial Applications
The process route improved upon lead optimization in three key areas:
Table 2: Route Comparison
Parameter | Lead Optimization | Process Route |
---|---|---|
Total Steps | 18 | 12 |
Overall Yield (%) | 8–12 | 34–38 |
Catalyst Cost ($/kg) | 12,000 | 4,500 |
PMI (kg/kg) | 1,890 | 620 |
Post-RCM steps were streamlined using EDCI-mediated oxazolidinone formation and DBU-catalyzed cyclopropyl sulfonamide coupling, eliminating chromatography . These innovations enabled annual production exceeding 10 metric tons, with applications extending to SARS-CoV-2 antiviral research .
Chemical Reactions Analysis
Structural Chemistry and Functional Groups
Simeprevir (C₃₇H₅₇N₉O₉) is a macrocyclic compound containing a 17-membered ring system with multiple functional groups, including amide bonds, carbonyl groups, and a substituted cyclohexyl moiety . Its macrocyclic structure enables tight binding to protease active sites via induced-fit interactions.
Functional Group | Role in Reactivity |
---|---|
Amide bonds | Hydrolysis-prone sites |
Carbonyl groups | Potential hydrogen bonding |
Cyclohexyl substituent | Hydrophobic interactions |
Degradation Pathways Under Stress Conditions
This compound undergoes significant degradation under acidic and alkaline conditions due to its amide bonds:
Condition | Degradation % | Key Observation |
---|---|---|
1.0 M HCl, 60°C, 2 h | 71.2% | Single degradation product |
1.0 M NaOH, 60°C, 2 h | 39.8% | Single degradation product |
Hydrolytic conditions cleave amide bonds, generating degradation products detectable via HPTLC with ethyl acetate-hexane-methanol (5:4:1 v/v/v) mobile phase .
HCV NS3/4A Protease Inhibition
This compound binds to the S2 subsite of the NS3/4A protease via induced-fit interactions, disrupting polyprotein cleavage. Resistance arises from mutations in the substrate-binding groove .
SARS-CoV-2 Enzyme Inhibition
-
Mpro (Main Protease):
-
RdRp (RNA-dependent RNA polymerase):
Specificity and Cooperativity
This compound induces ternary complex formation with HCV PR (EC₅₀ = 4.0 nM) , with >1000-fold cooperativity. It shows no cross-reactivity with other HCV protease inhibitors (e.g., asunaprevir, telaprevir) .
Analytical Chemistry and Stability
Parameter | Value | Method |
---|---|---|
Rf value (HPTLC) | 0.67 ± 0.02 | Ethyl acetate-hexane-methanol |
LOD | 19.0 ng/spot | Densitometric detection (288 nm) |
LOQ | 57.0 ng/spot | Densitometric detection (288 nm) |
The HPTLC-densitometric method validates stability under stress conditions , critical for pharmacokinetic profiling.
Synergistic Interactions
This compound synergizes with remdesivir, reducing effective doses through combined RdRp inhibition . This interaction highlights its potential as a dual-action antiviral agent.
Scientific Research Applications
Clinical Applications in Hepatitis C Treatment
Combination Therapy with Sofosbuvir
Simeprevir has been extensively studied in combination with sofosbuvir, another antiviral agent. Clinical trials have demonstrated that this combination significantly improves sustained virological response rates compared to historical controls.
- Efficacy Results : In a study involving treatment-naive patients with chronic HCV genotype 1 infection, the combination therapy achieved a sustained virological response at 12 weeks (SVR12) in 83% of patients, surpassing the rates observed with historical treatments .
Study | Treatment Regimen | SVR12 Rate | Patient Population |
---|---|---|---|
QUEST-1 | This compound + Peginterferon + Ribavirin | 83% | Treatment-naive HCV GT1 |
COSMOS | This compound + Sofosbuvir | 93% | HCV GT1 with cirrhosis |
TRIO Study | This compound + Sofosbuvir | 75% | Real-world evidence |
Triple Therapy Regimens
This compound has also been utilized in triple therapy regimens that include peginterferon and ribavirin. This approach has shown improved outcomes compared to dual therapy.
- Clinical Findings : A significant increase in SVR rates was reported, with results showing an increase from 40% to approximately 65-75% when this compound was added to peginterferon and ribavirin .
Innovative Applications Against Other Viral Infections
Recent studies have explored the potential of this compound beyond HCV treatment, particularly against SARS-CoV-2, the virus responsible for COVID-19.
Synergistic Effects with Remdesivir
Research indicates that this compound may exhibit synergistic effects when combined with remdesivir, allowing for reduced effective doses of both drugs. This combination has been shown to decrease viral load significantly in vitro, suggesting a potential application in treating COVID-19 .
- Mechanism of Action : this compound inhibits not only the main protease (Mpro) of SARS-CoV-2 but also modulates host immunological responses, which could enhance therapeutic strategies against viral infections .
Safety and Tolerability
This compound's safety profile has been evaluated across various studies. While generally well-tolerated, some adverse effects have been documented:
- Common Side Effects : Fatigue, headache, and nausea are among the most frequently reported side effects.
- Serious Adverse Events : Cases of interstitial pneumonitis have been reported when this compound was used in combination therapies .
Case Studies
Several case studies illustrate the effectiveness and safety of this compound:
- Case Study on Efficacy : A cohort study involving patients with chronic HCV treated with this compound plus sofosbuvir showed an SVR12 rate of 88%, highlighting its effectiveness in a real-world setting.
- Adverse Effects Monitoring : A detailed report documented a rare case of interstitial pneumonitis induced by this compound when used alongside peginterferon and ribavirin. This underscores the importance of monitoring for respiratory complications during treatment .
Mechanism of Action
The mechanism of action of N-17-[2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy]-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonylsulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Efficacy
Simeprevir’s efficacy was benchmarked against first-generation protease inhibitors (PIs) like boceprevir and telaprevir , as well as newer DAAs. Key findings include:
In the ATTAIN study, this compound demonstrated comparable SVR12 rates to telaprevir (44–70% vs. 46–69%) across HCV GT1 subtypes and IL28B genotypes . However, this compound achieved higher SVR12 rates in cirrhotic patients (100% in METAVIR F4 vs. historical rates of <50% with telaprevir) .
Pharmacokinetics and Resistance
- Dosing Adjustments : Asian patients achieved equivalent plasma exposure with this compound 100 mg to 150 mg in Caucasians due to higher OATP1B1-mediated hepatic uptake .
- Resistance : The Q80K polymorphism reduces this compound’s efficacy in GT1a (SVR12: 27% vs. 75% in Q80K-negative) . Structural studies show Q80K alters NS3 protease conformation, weakening this compound binding . Telaprevir and boceprevir are less affected by Q80K but face cross-resistance with other PIs .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Simeprevir in pharmacokinetic studies, and how are they validated?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantifying this compound due to its specificity and sensitivity. Validation follows International Council for Harmonisation (ICH) guidelines, including parameters like linearity (range: 5–50 μg/mL), precision (%RSD < 2%), and accuracy (recovery: 98–102%). Stability-indicating methods must demonstrate robustness under stress conditions (e.g., acid/alkali hydrolysis, thermal degradation) .
Q. How should researchers design in vitro studies to evaluate this compound’s antiviral activity against hepatitis C virus (HCV) variants?
- Methodological Answer : Use cell-based assays (e.g., HCV replicon systems) with controlled variables: viral genotype (e.g., GT1b vs. GT3a), multiplicity of infection (MOI), and this compound concentration gradients (0.1–10 μM). Include controls for cytotoxicity (MTT assay) and validate results with triplicate experiments. Reference established protocols from peer-reviewed virology studies to ensure reproducibility .
Q. What criteria define the selection of demographic cohorts in this compound clinical trials?
- Methodological Answer : Apply the PICOT framework to structure cohorts:
- P opulation: HCV-infected patients (e.g., GT1, treatment-naïve).
- I ntervention: this compound + ribavirin vs. placebo.
- C omparison: Baseline viral load, liver fibrosis stage.
- O utcome: Sustained virologic response (SVR) at 12 weeks.
- T ime frame: 24–48 weeks. Ensure ethical compliance and stratification by age, gender, and comorbidities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s efficacy data across different demographic subgroups?
- Methodological Answer : Conduct meta-analyses of phase III trials (e.g., QUEST-1, QUEST-2) using stratified randomization. Apply multivariate regression to identify confounders (e.g., IL28B polymorphisms, hepatic impairment). Subgroup analyses should report 95% confidence intervals and p-values adjusted for multiple comparisons .
Q. What experimental strategies optimize this compound’s bioavailability in pharmacokinetic studies with conflicting absorption data?
- Methodological Answer : Use a quality-by-design (QbD) approach:
- Critical Quality Attributes (CQAs) : Solubility (>0.5 mg/mL), partition coefficient (logP: 4.5).
- Critical Process Parameters (CPPs) : Particle size reduction (nanonization), lipid-based formulations.
- Design Space : pH 2–6 for dissolution testing. Validate with in vivo correlation (IVIVC) models .
Q. How should cross-study variability in this compound’s resistance-associated substitutions (RASs) be analyzed?
- Methodological Answer : Perform next-generation sequencing (NGS) on pre-/post-treatment samples. Use bioinformatics tools (e.g., CLC Genomics Workbench) to identify RASs (e.g., Q80K, R155K). Compare frequency distributions across studies with chi-square tests and Fisher’s exact test (α = 0.05) .
Q. Data Analysis and Interpretation
Q. What statistical models are appropriate for analyzing this compound’s dose-response relationships in heterogeneous cohorts?
- Methodological Answer : Implement mixed-effects models (e.g., NONMEM) to account for inter-individual variability. Covariates (e.g., body mass index, renal function) should be tested using likelihood ratio tests. Report Akaike Information Criterion (AIC) values for model selection .
Q. How can researchers address publication bias in this compound’s safety profile data?
- Methodological Answer : Perform funnel plot asymmetry tests (Egger’s regression) on meta-analyses. Include gray literature (conference abstracts, clinical trial registries) to mitigate bias. Sensitivity analyses should exclude industry-funded studies .
Q. Tables for Methodological Reference
Statistical Test | Use Case |
---|---|
Multivariate regression | Confounder adjustment in efficacy studies |
Chi-square test | RAS frequency comparison |
Egger’s regression | Publication bias detection |
Q. Key Considerations
- Reproducibility : Document experimental protocols per ICH guidelines (e.g., mobile phase composition in HPLC: acetonitrile-phosphate buffer, 65:35 v/v) .
- Ethical Compliance : Obtain informed consent for genetic analyses (e.g., IL28B testing) in clinical trials .
- Data Transparency : Archive raw datasets in FAIR-aligned repositories (e.g., Zenodo) with DOI links .
Properties
Key on ui mechanism of action |
Simeprevir sodium is a selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor (PI). The drug is a direct-acting antiviral (DAA) with activity against HCV. Simeprevir binds noncovalently to the active site of HCV NS3/4A protease, thereby blocking enzyme activity essential for viral replication (i.e., cleavage of the HCV-encoded polyprotein at the NS3/NS4A, NS4A/NS4B, NS4A/NS5A, and NS5A/NS5B junctions). In vitro studies using biochemical and cell-based replicon assays indicate that simeprevir has potent activity against HCV genotypes 1a and 1b1 5 8 9 and has some activity against HCV genotypes 2, 4, 5, and 6 (not genotype 3). |
---|---|
Molecular Formula |
C38H47N5O7S2 |
Molecular Weight |
749.9 g/mol |
IUPAC Name |
N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46) |
InChI Key |
JTZZSQYMACOLNN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |
Color/Form |
White to almost white powder |
solubility |
Practically insoluble in water over a wide pH range Practically insoluble in propylene glycol; very slightly soluble in ethanol; slightly soluble in acetone. Soluble in dichloromethane; freely soluble in some organic solvents |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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